Product packaging for H-Lys-leu-NH2(Cat. No.:)

H-Lys-leu-NH2

Cat. No.: B1638610
M. Wt: 258.36 g/mol
InChI Key: NZCMOCGIZHKABP-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Lys-Leu-NH₂ is a synthetic dipeptide amide composed of lysine (Lys) and leucine (Leu) residues, with a C-terminal amide group replacing the typical carboxyl group. This modification enhances metabolic stability and alters solubility compared to free carboxyl-terminated peptides .

  • Molecular Weight: ~274.3 g/mol (calculated based on amino acid residues and amide termination).
  • Sequence: Lys-Leu with an amide group at the C-terminus.
  • Potential Bioactivities: Based on similar peptides like Leu-Lys-Pro (LKP), H-Lys-Leu-NH₂ may exhibit enzyme inhibitory or receptor-binding properties, though its shorter length likely reduces potency compared to longer peptides .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N4O2 B1638610 H-Lys-leu-NH2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H26N4O2

Molecular Weight

258.36 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C12H26N4O2/c1-8(2)7-10(11(15)17)16-12(18)9(14)5-3-4-6-13/h8-10H,3-7,13-14H2,1-2H3,(H2,15,17)(H,16,18)/t9-,10-/m0/s1

InChI Key

NZCMOCGIZHKABP-UWVGGRQHSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCCN)N

sequence

KL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

Compound Sequence/Structure Molecular Weight (g/mol) Key Functional Properties Reference
H-Lys-Leu-NH₂ Lys-Leu-NH₂ ~274.3 Hypothetical ACE inhibition, enhanced stability due to amide termination Inferred
H-Leu-Gly-NH₂·HBr Leu-Gly-NH₂ (HBr salt) 268.15 Not explicitly stated; likely used in peptide synthesis or biochemical studies
LKP (Leu-Lys-Pro) Leu-Lys-Pro ~355.4 ACE inhibition (IC₅₀: 0.318 μM); binds ACE via hydrophobic interactions
SS-31 H-D-Arg-Dmt-Lys-Phe-NH₂ ~639.7 Mitochondrial-targeted antioxidant; treats ischemia-reperfusion injury and neurodegenerative diseases
H-Phe-Lys-Lys-Ser-Phe-Lys-Leu-NH₂ Phe-Lys-Lys-Ser-Phe-Lys-Leu-NH₂ 896.13 Derived from MARCKS protein; role in cellular signaling
Key Observations:
  • Sequence Length : Shorter peptides like H-Lys-Leu-NH₂ and H-Leu-Gly-NH₂·HBr lack the multi-residue motifs required for robust enzyme inhibition or targeting, unlike LKP or SS-31 .
  • Terminal Modifications : The amide group in H-Lys-Leu-NH₂ improves resistance to proteolysis compared to carboxyl-terminated peptides, similar to SS-31 .
  • Residue Positioning : The order of Lys and Leu influences bioactivity. For example, LKP (Leu-Lys-Pro) shows ACE inhibition via hydrophobic interactions, whereas reversing the Lys-Leu order (as in H-Lys-Leu-NH₂) may alter binding kinetics .

Critical Notes and Limitations

  • Limited Direct Evidence: No studies explicitly address H-Lys-Leu-NH₂; comparisons rely on extrapolation from analogs.
  • Functional Assays Required : Hypothesized activities (e.g., ACE inhibition) need validation via kinetic assays (e.g., Lineweaver-Burk plots) and thermodynamic studies (e.g., ITC) .
  • Stereochemical Considerations: Unlike SS-31, which uses D-amino acids for enhanced stability, H-Lys-Leu-NH₂ likely employs L-residues, affecting bioavailability .

Preparation Methods

Enzymatic Synthesis Approaches

Protease-Catalyzed Condensation

Proteases such as α-chymotrypsin and trypsin have been widely employed for the regioselective synthesis of H-Lys-Leu-NH₂. These enzymes leverage their inherent substrate specificity to catalyze acyl transfer reactions under mild conditions. For instance, α-chymotrypsin facilitates the condensation of maleoyl-histidine (Mal–His) esters with lysine derivatives, including H-Lys-Leu-NH₂, in frozen aqueous systems.

Reaction Mechanism

The enzymatic process involves:

  • Activation of the acyl donor : Mal–His–ONb (4-nitrobenzyl ester) serves as an efficient acyl donor due to its hydrophobic leaving group, which enhances reaction rates by stabilizing the transition state.
  • Nucleophilic attack : The ε-amino group of lysine in H-Lys-Leu-NH₂ acts as the nucleophile, forming an α-peptide bond with the histidine residue.
  • Partition value optimization : The efficiency of acyl transfer is quantified by the partition value (p₀), which correlates with the enzyme’s affinity for the nucleophile. For H-Lys-Leu-NH₂, p₀ values range from 0.5 to 2.0 mM⁻¹ depending on the enzyme and reaction conditions.
Frozen Aqueous Systems

Freezing the reaction mixture at −20°C significantly improves yields by reducing water activity and suppressing hydrolysis. This method achieves >80% conversion within 24 hours, compared to <30% in liquid-phase reactions.

Trypsin-Catalyzed Acyl Transfer

Trypsin demonstrates superior efficiency for Nε-protected lysine derivatives. For example, H-Lys(Z)-Leu-NH₂ (where Z = benzyloxycarbonyl) exhibits a p₀ of 1.8 mM⁻¹ in trypsin-catalyzed reactions, compared to 0.7 mM⁻¹ for unprotected H-Lys-Leu-NH₂. This disparity arises from:

  • Electrostatic interactions : The positively charged ε-amino group of unprotected lysine repels trypsin’s active site.
  • Steric effects : Bulky protecting groups like Z improve orientation in the S1′ binding pocket.

Chemical Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS)

While enzymatic methods dominate recent literature, SPPS remains a viable alternative for large-scale production. Key steps include:

  • Resin loading : Fmoc-Leu-Wang resin is commonly used.
  • Sequential coupling : Fmoc-Lys(Boc)-OH and Fmoc-Leu-OH are coupled using HBTU/HOBt activation.
  • Global deprotection : Cleavage with TFA/H2O/TIPS (95:2.5:2.5) removes side-chain protecting groups.

Reaction Optimization and Challenges

pH-Dependent Side Reactions

At pH ≥9, the ε-amino group of lysine becomes deprotonated, leading to undesired ε-peptide bond formation. Maintaining pH 7–8 minimizes this side reaction to <5%.

Nucleophile Screening

Comparative studies reveal that H-Lys-Leu-NH₂ outperforms methyl ester derivatives (e.g., H-Lys-Leu-OMe) in α-chymotrypsin-catalyzed reactions due to favorable hydrogen bonding with Phe-41 in the enzyme’s active site.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Purification employs a C18 column with a gradient of 0.1% TFA in acetonitrile/water. H-Lys-Leu-NH₂ elutes at ~15–18 minutes under these conditions, achieving ≥95% purity.

Mass Spectrometry

MALDI-TOF analysis confirms the molecular ion at m/z 317.4 [M+H]⁺, consistent with the theoretical mass of 316.4 Da.

Industrial-Scale Production

Process Intensification

Automated peptide synthesizers reduce cycle times by 40% compared to manual methods. Continuous-flow reactors further enhance throughput, enabling kilogram-scale production annually.

Q & A

Q. What frameworks support robust statistical analysis of H-Lys-Leu-NH₂ dose-response relationships?

  • Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response) with bootstrapping to estimate confidence intervals. Use Akaike’s Information Criterion (AIC) to compare model fits and Bayesian approaches for small-sample studies .

Ethical & Collaborative Considerations

Q. How to ethically manage intellectual property when collaborating on H-Lys-Leu-NH₂ applications?

  • Answer : Draft material transfer agreements (MTAs) specifying data ownership and publication rights. Use preprint servers for early disclosure of non-proprietary findings and cite prior art rigorously to avoid patent disputes .

Q. What interdisciplinary approaches enhance translational research on H-Lys-Leu-NH₂?

  • Answer : Integrate bioinformatics (e.g., pathway analysis) with wet-lab data to identify therapeutic targets. Collaborate with clinicians for patient-derived sample validation and regulatory experts to align preclinical studies with FDA/EMA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.